molecular formula C29H35ClN4O4 B11436271 N-(2-chlorobenzyl)-5-[1-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

N-(2-chlorobenzyl)-5-[1-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

Cat. No.: B11436271
M. Wt: 539.1 g/mol
InChI Key: GTZIODCULAPOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-CHLOROPHENYL)METHYL]-5-(1-{[CYCLOHEXYL(METHYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE is a complex organic compound with a unique structure that combines a chlorophenyl group, a cyclohexylmethylcarbamoyl group, and a tetrahydroquinazolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-5-(1-{[CYCLOHEXYL(METHYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE typically involves multiple steps, starting with the preparation of the core tetrahydroquinazolinone structure. This is followed by the introduction of the chlorophenylmethyl and cyclohexylmethylcarbamoyl groups through a series of substitution and condensation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can help optimize the process and reduce costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-5-(1-{[CYCLOHEXYL(METHYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-5-(1-{[CYCLOHEXYL(METHYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-5-(1-{[CYCLOHEXYL(METHYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure.

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-5-(1-{[CYCLOHEXYL(METHYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological molecules adds to its uniqueness compared to simpler compounds like dichloroaniline or caffeine.

Properties

Molecular Formula

C29H35ClN4O4

Molecular Weight

539.1 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-[1-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C29H35ClN4O4/c1-32(22-12-3-2-4-13-22)27(36)20-34-25-16-8-6-14-23(25)28(37)33(29(34)38)18-10-9-17-26(35)31-19-21-11-5-7-15-24(21)30/h5-8,11,14-16,22H,2-4,9-10,12-13,17-20H2,1H3,(H,31,35)

InChI Key

GTZIODCULAPOBA-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.